An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyl Dodecanoate
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxybutyl Dodecanoate
Introduction
3-Hydroxybutyl dodecanoate is a fatty acid ester that, despite its relatively simple structure, is not extensively documented in publicly available scientific literature. This guide aims to provide a comprehensive overview of its known and predicted chemical properties. Due to the scarcity of direct experimental data for this specific compound, this document will also leverage data from its constituent precursors, dodecanoic acid and 1,3-butanediol, to infer its likely characteristics. This guide is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of this molecule.
A potential CAS number for 3-hydroxybutyl dodecanoate has been identified as 89457-37-4, though it is not widely cited and lacks extensive associated data.
Predicted Physicochemical Properties
| Property | Dodecanoic Acid | 1,3-Butanediol | Predicted Influence on 3-Hydroxybutyl Dodecanoate |
| Molecular Formula | C₁₂H₂₄O₂ | C₄H₁₀O₂ | C₁₆H₃₂O₃ |
| Molecular Weight | 200.32 g/mol | 90.12 g/mol | 272.43 g/mol |
| Boiling Point | 298.9 °C | 207.5 °C | Expected to be higher than both precursors due to increased molecular weight, likely in the range of 300-350 °C. |
| Melting Point | 43.2 °C | -54 °C | Likely to be a liquid or low-melting solid at room temperature. |
| Density | 0.88 g/cm³ | 1.005 g/cm³ | Estimated to be between 0.9 and 1.0 g/cm³. |
| Solubility in Water | 0.0055 g/L | Miscible | Expected to have very low water solubility due to the long dodecanoate chain, but the hydroxyl group may slightly increase its polarity compared to a simple butyl dodecanoate. |
Experimental Protocols
As no specific experimental protocols for the synthesis and analysis of 3-hydroxybutyl dodecanoate are published, the following section details a standard and reliable method for its laboratory-scale preparation and characterization.
Synthesis: Fischer Esterification
A common method for synthesizing esters is the Fischer esterification of a carboxylic acid and an alcohol in the presence of an acid catalyst.
Materials:
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Dodecanoic acid (1 equivalent)
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1,3-Butanediol (1.5 equivalents, to favor ester formation)
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Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 mol%)
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Toluene (as a solvent to facilitate water removal)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Dean-Stark apparatus
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
Procedure:
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To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add dodecanoic acid, 1,3-butanediol, and toluene.
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Slowly add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dodecanoic acid is consumed.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel to yield pure 3-hydroxybutyl dodecanoate.
Analytical Characterization
The identity and purity of the synthesized 3-hydroxybutyl dodecanoate can be confirmed using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR will show characteristic peaks for the protons on the dodecanoate chain, the ester linkage, and the 3-hydroxybutyl group. The chemical shifts and splitting patterns will confirm the structure.
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¹³C NMR will show distinct signals for each carbon atom in the molecule, providing further structural confirmation.
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Infrared (IR) Spectroscopy:
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A strong absorption band around 1740 cm⁻¹ will indicate the presence of the ester carbonyl group.
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A broad absorption in the region of 3200-3600 cm⁻¹ will confirm the presence of the hydroxyl group.
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Mass Spectrometry (MS):
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The molecular ion peak corresponding to the molecular weight of 3-hydroxybutyl dodecanoate (272.43 g/mol ) should be observed, confirming the elemental composition.
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Signaling Pathways and Logical Relationships
There is no information available in the scientific literature regarding any specific signaling pathways involving 3-hydroxybutyl dodecanoate.
Diagrams
Below are diagrams illustrating the logical workflow for the synthesis and characterization of 3-hydroxybutyl dodecanoate.
Caption: Workflow for the synthesis and characterization of 3-hydroxybutyl dodecanoate.
Conclusion
3-Hydroxybutyl dodecanoate remains a compound with limited available data. This guide provides a foundational understanding based on the properties of its precursors and outlines a standard methodology for its synthesis and characterization. Further research is necessary to fully elucidate its chemical and biological properties. The provided experimental framework can serve as a starting point for researchers interested in exploring this molecule for various applications, including in drug development and materials science.
